molecular formula C13H16N2O2 B2944240 methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate CAS No. 76862-12-9

methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate

Cat. No. B2944240
CAS RN: 76862-12-9
M. Wt: 232.283
InChI Key: MHRRZUYXNALEQN-LSBMZBKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate, also known as Methyl 2-[(E)-(4-dimethylaminobenzylidene)amino]-3-(4-hydroxyphenyl)propenoate, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of the amino acid tyrosine and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate and its derivatives have been extensively utilized in the synthesis of various heterocyclic compounds, demonstrating their versatility as reagents. For example, derivatives of this compound have been used in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones, showcasing the compound's utility in synthesizing complex heterocyclic structures (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).

Antimicrobial Activity

A series of derivatives carrying the biologically active sulfonamide moiety synthesized from methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate demonstrated interesting antimicrobial activities. Compounds synthesized from this material displayed potent activity against a range of Gram-positive, Gram-negative bacteria, and fungi. Molecular modeling suggested these compounds bind similarly to known antimicrobial agents within their target's active site (M. Ghorab, A. M. Soliman, M. Alsaid, A. Askar, 2017).

Apoptosis Induction

One of the derivatives identified through high-throughput screening, which is structurally related to methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate, was found to be a potent apoptosis inducer in multiple human cell lines. This compound induced nuclear fragmentation, PARP cleavage, arrested cells at the G2/M stage, and was effective in apoptosis induction. Such findings highlight the potential of derivatives for anticancer therapy, showcasing the ability to develop them into future anticancer agents (William E. Kemnitzer et al., 2004).

properties

IUPAC Name

methyl (E)-2-(benzylideneamino)-3-(dimethylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-15(2)10-12(13(16)17-3)14-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b12-10+,14-9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRRZUYXNALEQN-YBZLRGQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)OC)N=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C(=O)OC)/N=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate

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